3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O4S/c1-14-12(16)11-10(4-5-20-11)19-9-3-2-7(13)6-8(9)15(17)18/h2-6H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMLSJOJWKTAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Physicochemical Properties
- Solubility and Stability : The carboxylic acid analog (CAS sc-311937) has lower lipophilicity than the target carboxamide, which may limit its oral bioavailability .
- Crystal Packing: N-(2-Nitrophenyl)thiophene-2-carboxamide () exhibits weak C–H⋯O/S interactions and dihedral angles (8.50°–13.53°) between aromatic rings, influencing solubility and melting points (>300°C for some analogs) . The target compound’s phenoxy group may alter packing efficiency compared to nitrobenzene-linked analogs.
Discussion of Key Differentiators
Substituent Effects: The 4-fluoro-2-nitrophenoxy group in the target compound provides a balance of electron-withdrawing effects and steric bulk, contrasting with dichlorophenylmethoxy () or trifluoromethylphenyl () groups. N-Methyl vs. Thiazole Rings: The N-methyl carboxamide avoids the metabolic instability associated with thiazole-containing analogs () while retaining hydrogen-bonding capacity .
Therapeutic Potential: Fluorine atoms in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs like N-(2-nitrophenyl)thiophene-2-carboxamide .
Biological Activity
3-(4-Fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₂H₉FN₂O₄S
- Molecular Weight : 296.28 g/mol
- CAS Number : 303152-76-3
The compound exhibits biological activity primarily through its interaction with various biochemical pathways. It has been noted for its potential as an inhibitor of key enzymes involved in metabolic processes, particularly those related to cancer cell metabolism.
Anticancer Properties
Recent studies have indicated that 3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide may inhibit glycolysis in cancer cells, similar to compounds like 2-deoxy-D-glucose (2-DG). This inhibition is crucial as many aggressive cancers, such as glioblastoma multiforme, rely on glycolysis for energy production.
-
In Vitro Studies :
- In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent.
- The compound was shown to induce apoptosis in cancer cells, as evidenced by increased caspase activity.
- Mechanistic Insights :
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit several enzymes:
- Hexokinase Inhibition : It binds competitively to hexokinase, blocking glucose phosphorylation.
- Monoamine Oxidase (MAO) Inhibition : Preliminary studies suggest it may also inhibit MAO-B, which is implicated in neurodegenerative diseases .
Study 1: Glycolytic Inhibition in Glioblastoma Cells
A study investigating the effects of 3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide on glioblastoma cells reported:
- IC₅₀ Values : The compound exhibited low IC₅₀ values (around 10 µM), indicating potent cytotoxicity.
- Mechanism : The study concluded that the compound's ability to inhibit hexokinase was a primary mechanism leading to reduced cell viability and increased apoptosis rates.
Study 2: Comparative Analysis with Other Compounds
A comparative analysis with other fluorinated compounds showed that:
- The compound outperformed several analogs in terms of enzyme inhibition and cytotoxicity.
- Structural modifications enhanced its binding affinity to target enzymes, improving therapeutic potential.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉FN₂O₄S |
| Molecular Weight | 296.28 g/mol |
| CAS Number | 303152-76-3 |
| IC₅₀ (Glioblastoma Cells) | ~10 µM |
| Hexokinase Inhibition | Competitive |
| Study | Findings |
|---|---|
| In Vitro Glycolysis Inhibition | Significant reduction in ATP production |
| Apoptosis Induction | Increased caspase activity |
| Comparative Efficacy | Outperformed analogs |
Q & A
Basic Research Question
- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 8.5–13.5° between thiophene and benzene rings), and nitro group orientations, critical for confirming regiochemistry .
- NMR spectroscopy : H and C NMR identify substituent effects (e.g., fluorine-induced deshielding at ~-110 ppm in F NMR).
- FT-IR : Confirms amide C=O stretches (~1650 cm) and nitro group vibrations (~1520 cm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
How do electronic and steric effects of the 4-fluoro-2-nitrophenoxy group influence reactivity in downstream modifications?
Advanced Research Question
The electron-withdrawing nitro and fluoro groups deactivate the phenoxy ring, directing electrophilic substitutions to meta positions. Steric hindrance from the ortho-nitro group limits accessibility for nucleophilic attacks. Computational studies (DFT) on analogous compounds reveal:
- Reduced electron density at the phenoxy oxygen, lowering nucleophilicity.
- Dihedral angles between thiophene and phenoxy rings (~10–15°) affect conjugation and redox properties .
Experimental validation via Hammett plots or kinetic isotope effects is recommended to quantify these effects.
What supramolecular interactions dominate the crystal packing, and how do they impact material properties?
Advanced Research Question
In crystalline states, weak non-classical interactions (C–H···O, C–H···S) and π-π stacking stabilize the lattice. For example:
- Intramolecular S(6) ring motifs form via N–H···O hydrogen bonds .
- Intermolecular C–H···O interactions propagate along the (010) plane, influencing melting points (observed mp: ~397 K) and solubility .
These interactions can be probed via Hirshfeld surface analysis or temperature-dependent XRD to correlate packing motifs with thermal stability.
What methodologies are recommended for assessing the compound’s bioactivity and toxicity in preclinical studies?
Advanced Research Question
- Genotoxicity assays : Use bacterial reverse mutation (Ames test) and mammalian cell micronucleus assays, as thiophene carboxamides exhibit DNA intercalation potential .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) with IC determination.
- Metabolic stability : Liver microsome studies (e.g., rat S9 fractions) to evaluate cytochrome P450 interactions.
Dose-response studies should account for the nitro group’s redox activity, which may generate reactive oxygen species (ROS).
How can researchers address challenges in detecting and quantifying trace impurities in synthesized batches?
Advanced Research Question
Common impurities include:
- Unreacted 2-nitroaniline derivatives (detectable via HPLC retention time shifts).
- Oxidation byproducts (e.g., carboxylic acids from hydrolyzed amides).
Analytical strategies : - HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation.
- LC-QTOF-MS : Identifies low-abundance impurities (LOQ < 0.1%) .
- NMR spiking experiments : Confirm impurity structures using authentic standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
